molecular formula C5H6F2O4 B1346579 Dimethyl difluoromalonate CAS No. 379-95-3

Dimethyl difluoromalonate

Cat. No.: B1346579
CAS No.: 379-95-3
M. Wt: 168.1 g/mol
InChI Key: NHTZDSRSPCFQCJ-UHFFFAOYSA-N
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Description

Dimethyl difluoromalonate is an organofluorine compound with the molecular formula C₅H₆F₂O₄. It is a colorless liquid known for its high reactivity and strong electrophilic character. This compound is widely used in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl difluoromalonate can be synthesized through several methods. One common approach involves the direct fluorination of dimethyl malonate using fluorine gas. This method is favored for its high yield and purity . Another method involves the reaction of methyl trifluoroacetate with appropriate reagents .

Industrial Production Methods: Industrial production of this compound often employs selective direct fluorination processes. These methods are designed to be environmentally friendly, with a focus on reducing waste and improving atom economy .

Chemical Reactions Analysis

Types of Reactions: Dimethyl difluoromalonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to its electrophilic nature.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted malonates .

Mechanism of Action

The mechanism of action of dimethyl difluoromalonate involves its strong electrophilic character, which allows it to react readily with nucleophiles. This reactivity is crucial in its role as a building block in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific context and application .

Comparison with Similar Compounds

Uniqueness: Dimethyl difluoromalonate is unique due to its high reactivity and strong electrophilic character, which make it particularly useful in a wide range of synthetic applications. Its ability to undergo selective fluorination reactions sets it apart from other similar compounds .

Properties

IUPAC Name

dimethyl 2,2-difluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZDSRSPCFQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073175
Record name Propanedioic acid, difluoro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-95-3
Record name Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, difluoro-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, difluoro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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